8-Ethyl-2-methylquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOFHJQJGZCKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297202 | |

| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62510-41-2, 63136-23-2 | |

| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62510-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63136-23-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Ethyl-2-methylquinolin-4-ol: Chemical Structure, Synthesis, and Potential Applications

Foreword: The Quinolin-4-one Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in the realm of drug discovery and development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Within this esteemed class of compounds, the quinolin-4-one motif holds particular significance. This structural isomer, characterized by a carbonyl group at the 4-position, is the core of numerous therapeutic agents. The historical and ongoing success of quinolin-4-ones as potent pharmaceuticals underscores the importance of exploring novel derivatives for potential therapeutic applications. This guide provides a comprehensive technical overview of a specific derivative, 8-Ethyl-2-methylquinolin-4-ol, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure of this compound

1.1. IUPAC Nomenclature and Tautomerism

The correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-Ethyl-2-methyl-1H-quinolin-4-one . This nomenclature reflects the keto-enol tautomerism inherent to 4-hydroxyquinolines, where the equilibrium predominantly favors the quinolin-4-one (keto) form. For simplicity and in recognition of its common representation, the name this compound will be used interchangeably throughout this guide.

1.2. Chemical Structure and Properties

The chemical structure of 8-Ethyl-2-methyl-1H-quinolin-4-one is characterized by a quinolin-4-one core with a methyl group at the 2-position and an ethyl group at the 8-position.

| Property | Value |

| CAS Number | 63136-23-2 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

1.3. Structural Visualization

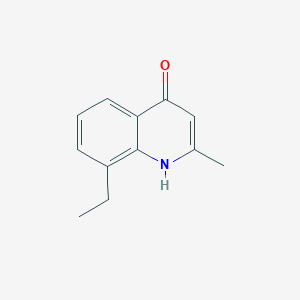

The following diagram illustrates the chemical structure of 8-Ethyl-2-methyl-1H-quinolin-4-one.

Caption: Chemical structure of 8-Ethyl-2-methyl-1H-quinolin-4-one.

Synthesis of 8-Ethyl-2-methyl-1H-quinolin-4-one

The synthesis of 4-hydroxyquinolines, and by extension 8-Ethyl-2-methyl-1H-quinolin-4-one, is classically achieved through well-established named reactions, primarily the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods involve the cyclization of an aniline derivative.

2.1. The Conrad-Limpach Synthesis: A Representative Protocol

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. For the synthesis of 8-Ethyl-2-methyl-1H-quinolin-4-one, the logical starting materials are 2-ethylaniline and ethyl acetoacetate. The reaction proceeds in two key stages: initial condensation to form an enamine or a β-anilinoacrylate, followed by a high-temperature thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis of 8-Ethyl-2-methyl-1H-quinolin-4-one

Step 1: Condensation of 2-Ethylaniline and Ethyl Acetoacetate

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-ethylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture at a temperature of 140-160°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude product, ethyl 3-(2-ethylanilino)but-2-enoate, can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization

-

The crude ethyl 3-(2-ethylanilino)but-2-enoate is added to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.

-

The reaction is maintained at this temperature for 30-60 minutes. The product, 8-Ethyl-2-methyl-1H-quinolin-4-one, will often precipitate from the hot solution.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent like hexane or petroleum ether to further precipitate the product.

-

The solid product is collected by filtration, washed with the hydrocarbon solvent to remove the high-boiling solvent, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Causality Behind Experimental Choices:

-

Acid Catalyst in Step 1: The acid catalyst is crucial for promoting the condensation reaction between the aniline and the β-ketoester by protonating the carbonyl group of the ester, making it more electrophilic.

-

High Temperature and Inert Solvent in Step 2: The thermal cyclization requires a significant amount of energy to overcome the activation barrier for the intramolecular cyclization. A high-boiling, inert solvent provides a medium for uniform heating and prevents decomposition of the reactants and product at these elevated temperatures.

2.2. The Gould-Jacobs Reaction

An alternative and widely used method is the Gould-Jacobs reaction. This approach involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic acid derivative, followed by thermal cyclization, hydrolysis, and decarboxylation.

Caption: Generalized workflow of the Gould-Jacobs reaction for quinolin-4-one synthesis.

Potential Applications in Drug Development

While specific biological activity data for 8-Ethyl-2-methyl-1H-quinolin-4-one is not extensively reported in publicly available literature, the broader class of quinolin-4-one derivatives has a well-established and diverse pharmacological profile.[1][2] Therefore, it is plausible to hypothesize that 8-Ethyl-2-methyl-1H-quinolin-4-one could serve as a valuable scaffold or lead compound in several therapeutic areas.

3.1. Antibacterial Agents

The quinolin-4-one core is famously the backbone of the fluoroquinolone class of antibiotics. These drugs exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The substitution pattern on the quinoline ring is critical for antibacterial activity and spectrum. The 2-methyl and 8-ethyl substitutions in the target molecule could modulate its antibacterial properties and warrant investigation against various bacterial strains.

3.2. Anticancer Agents

Numerous quinolin-4-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[1] The planar nature of the quinoline ring allows for intercalation into DNA, while the substituents can interact with specific amino acid residues in the active sites of enzymes. The lipophilicity and electronic properties conferred by the ethyl and methyl groups could influence the compound's ability to penetrate cell membranes and interact with biological targets.

3.3. Anti-inflammatory and Antiviral Activity

Derivatives of the quinolin-4-one scaffold have also been explored for their anti-inflammatory and antiviral activities.[1][4] These activities are often attributed to the modulation of various signaling pathways involved in inflammation and viral replication. Further screening of 8-Ethyl-2-methyl-1H-quinolin-4-one in relevant biological assays could uncover its potential in these therapeutic areas.

Future Directions and Conclusion

8-Ethyl-2-methyl-1H-quinolin-4-one represents a structurally interesting yet underexplored member of the pharmacologically significant quinolin-4-one family. The established synthetic routes, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a clear path for its preparation and the synthesis of related analogs. The true potential of this compound lies in its systematic biological evaluation. High-throughput screening against a panel of bacterial and cancer cell lines, as well as specific enzyme assays, would be a logical next step to elucidate its pharmacological profile. The insights gained from such studies could pave the way for its development as a lead compound in future drug discovery programs. This technical guide serves as a foundational resource for researchers poised to explore the therapeutic potential of this and other novel quinolin-4-one derivatives.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Ethyl-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 8-Ethyl-2-methylquinolin-4-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding its synthesis is paramount for the development of novel therapeutic agents. This document details two classical and robust methods for the synthesis of 4-hydroxyquinolines: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. For each pathway, this guide presents a theoretical framework, mechanistic insights, detailed experimental protocols, and expected characterization data, thereby serving as a valuable resource for researchers in organic and medicinal chemistry.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. The inherent biological activity of the quinoline scaffold has driven extensive research into its synthesis and functionalization. This compound, the subject of this guide, is a specific derivative that holds promise as a building block for more complex molecules with tailored properties. The strategic placement of the ethyl and methyl groups, along with the reactive hydroxyl functionality, offers multiple avenues for further chemical modification.

This guide is structured to provide both a theoretical understanding and practical, actionable protocols for the synthesis of this target molecule. We will explore the nuances of the Conrad-Limpach and Gould-Jacobs reactions, offering insights into the selection of starting materials, optimization of reaction conditions, and methods for purification and characterization of the final product.

Pathway 1: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful and widely employed method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[1][2][3] The reaction proceeds via the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[4]

Causality of Experimental Choices

The choice of 2-ethylaniline as the starting material is dictated by the desired 8-ethyl substitution on the quinoline core. Ethyl acetoacetate is selected as the β-ketoester to provide the C2-methyl group and the C4-hydroxyl group of the target molecule. The initial condensation is typically acid-catalyzed and proceeds at a moderate temperature to favor the formation of the kinetic product, the β-aminoacrylate intermediate.[2] The subsequent cyclization requires a much higher temperature (around 250 °C) to overcome the energy barrier of the intramolecular electrophilic aromatic substitution.[3][5] High-boiling, inert solvents like mineral oil or diphenyl ether are often employed to achieve and maintain this high temperature, which has been shown to significantly improve yields compared to solvent-free conditions.[5]

Reaction Scheme

Caption: The Conrad-Limpach synthesis of this compound.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Condensation of 2-Ethylaniline and Ethyl Acetoacetate

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 mol%).

-

Heat the reaction mixture to 140-150°C with stirring. Water will be removed azeotropically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline. The reaction is typically complete within 2-4 hours.

-

After completion, allow the mixture to cool to room temperature. The resulting crude ethyl 3-((2-ethylphenyl)amino)but-2-enoate can often be used directly in the next step after removal of any residual volatile components under reduced pressure.

Step 2: Thermal Cyclization

-

In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, heat a high-boiling inert solvent such as diphenyl ether or mineral oil to 250°C.[5]

-

Slowly add the crude ethyl 3-((2-ethylphenyl)amino)but-2-enoate from the previous step to the hot solvent. Ethanol will distill off as the reaction proceeds.

-

Maintain the reaction temperature at 250°C for an additional 30-60 minutes after the addition is complete.

-

Allow the reaction mixture to cool. The product will often precipitate upon cooling.

-

Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

Purification:

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Wash the alkaline solution with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the purified product by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Pathway 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is another cornerstone in the synthesis of 4-hydroxyquinolines.[6] This method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.[7]

Causality of Experimental Choices

Similar to the Conrad-Limpach synthesis, 2-ethylaniline is the starting material of choice to introduce the 8-ethyl substituent. Diethyl ethoxymethylenemalonate (DEEM) is a common reagent for this reaction. The initial step is a nucleophilic substitution of the ethoxy group by the aniline. The subsequent thermal cyclization requires high temperatures, and modern protocols often utilize microwave irradiation to significantly reduce reaction times and improve yields.[8] The resulting quinoline-3-carboxylate is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated, often thermally, to yield the desired 4-hydroxyquinoline.

Reaction Scheme

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol: Gould-Jacobs Reaction (Microwave-Assisted)

Step 1: Condensation and Cyclization

-

In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq).

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes).[8] The optimal temperature and time should be determined empirically.

-

After the reaction, allow the vial to cool to room temperature. The product, ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate, may precipitate.

-

The crude product can be isolated by filtration and washing with a cold solvent such as acetonitrile.

Step 2: Saponification

-

Suspend the crude ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and acidify with a concentrated mineral acid (e.g., HCl) to precipitate the 8-ethyl-4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Decarboxylation

-

Place the dry 8-ethyl-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid to its melting point or slightly above until the evolution of carbon dioxide ceases.

-

The crude this compound can be purified by recrystallization from an appropriate solvent.

Data Presentation

| Parameter | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |

| Starting Materials | 2-Ethylaniline, Ethyl acetoacetate | 2-Ethylaniline, Diethyl ethoxymethylenemalonate |

| Key Intermediates | Ethyl 3-((2-ethylphenyl)amino)but-2-enoate | Diethyl 2-(((2-ethylphenyl)amino)methylene)malonate, Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate, 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid |

| Typical Reaction Conditions | High-temperature thermal cyclization (~250°C) | High-temperature thermal or microwave-assisted cyclization, followed by saponification and decarboxylation |

| Advantages | Fewer steps | Can be amenable to microwave synthesis for rapid reaction times |

| Disadvantages | Requires very high temperatures for cyclization | Multiple steps (hydrolysis and decarboxylation) may be required |

Characterization of this compound

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (s, 1H, OH), ~7.8-8.0 (d, 1H), ~7.2-7.4 (m, 2H), ~6.1 (s, 1H), ~2.8 (q, 2H), ~2.3 (s, 3H), ~1.2 (t, 3H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~175 (C=O), ~148, ~140, ~138, ~126, ~124, ~122, ~118, ~115, ~108, ~25, ~19, ~14. |

| IR (KBr) | ν (cm⁻¹): ~3400-3200 (O-H stretch), ~3100-3000 (Ar-H stretch), ~2970-2850 (C-H stretch), ~1640 (C=O stretch), ~1600, ~1550, ~1480 (C=C stretch). |

| Mass Spectrometry (EI) | m/z (%): 187 (M⁺), 172, 158. |

Conclusion

This technical guide has outlined two reliable and well-established synthetic pathways for the preparation of this compound. Both the Conrad-Limpach and Gould-Jacobs reactions offer viable routes to this target molecule, with the choice of method depending on the available equipment and desired scale of synthesis. The provided experimental protocols, adapted from literature precedents for similar compounds, offer a solid starting point for laboratory synthesis. The predicted spectroscopic data will aid in the characterization and confirmation of the final product. This guide serves as a foundational resource for chemists and researchers engaged in the synthesis of novel quinoline derivatives for various applications.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. synarchive.com [synarchive.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ablelab.eu [ablelab.eu]

Unlocking the Therapeutic Potential of 8-Ethyl-2-methylquinolin-4-ol: A Pharmacological and Drug Development Blueprint

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[2][3] The versatility of the quinoline scaffold allows for a diverse range of substitutions, each capable of modulating the molecule's biological activity, pharmacokinetic profile, and target specificity.[1][2] From the potent antimalarial effects of chloroquine to the anticancer properties of camptothecin analogues, quinoline-based compounds have demonstrated remarkable therapeutic efficacy.[1][4] This guide focuses on a specific, yet under-explored derivative, 8-Ethyl-2-methylquinolin-4-ol, to delineate a comprehensive strategy for unveiling its potential pharmacological profile and charting a course for its development as a novel therapeutic agent.

Introduction to this compound: A Candidate for Exploration

This compound is a small molecule belonging to the quinolin-4-ol class of heterocyclic compounds. While specific pharmacological data for this particular derivative is scarce in the public domain, its structural features—a quinolin-4-ol core substituted with a methyl group at the 2-position and an ethyl group at the 8-position—suggest a high probability of significant biological activity. The quinolin-4-one motif is a known pharmacophore present in numerous bioactive compounds, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory effects.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63136-23-2 | |

| Molecular Formula | C₁₂H₁₃NO | |

| Molecular Weight | 187.24 g/mol | |

| SMILES String | CCc1cccc2c(O)cc(C)nc12 | |

| InChI Key | VOOFHJQJGZCKJM-UHFFFAOYSA-N |

The substituents on the quinoline ring are critical determinants of a compound's pharmacological profile. The methyl group at the 2-position and the ethyl group at the 8-position can influence the molecule's lipophilicity, steric interactions with biological targets, and metabolic stability. This unique substitution pattern warrants a thorough investigation to unlock its therapeutic potential.

A Roadmap for Pharmacological Profiling: From In Silico Prediction to In Vivo Validation

To systematically evaluate the pharmacological potential of this compound, a multi-pronged approach is essential, commencing with computational predictions and progressing through a cascade of in vitro and in vivo assays. This strategy allows for a data-driven and resource-efficient exploration of its therapeutic promise.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Speculative Mechanism of Action for 8-Ethyl-2-methylquinolin-4-ol

<

An In-Depth Analysis for Researchers and Drug Development Professionals

Disclaimer: 8-Ethyl-2-methylquinolin-4-ol is a compound with limited to no currently available public data. This guide is a speculative exploration of its potential mechanism of action, grounded in established principles of medicinal chemistry and the known bioactivities of structurally related quinoline derivatives. The hypotheses and protocols herein are intended to serve as a scientifically rigorous roadmap for initial investigation.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] This guide puts forth a primary hypothesis that this compound functions as an ATP-competitive protein kinase inhibitor . This speculation is based on a structural analysis of the molecule, where the quinolin-4-ol core can act as a bioisostere for the adenine ring of ATP, forming critical hydrogen bond interactions with the kinase hinge region.[3][4] The 2-methyl and 8-ethyl substituents are predicted to modulate target selectivity and pharmacokinetic properties. We propose a comprehensive, multi-phase experimental strategy to systematically test this hypothesis, beginning with broad-spectrum kinase screening and progressing to cellular target engagement and pathway analysis. This document provides the theoretical framework and detailed, actionable protocols for researchers to elucidate the true biological function of this novel compound.

Introduction: The Quinolin-4-ol Scaffold in Drug Discovery

Quinoline-based compounds are renowned for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] Their success is largely due to the scaffold's ability to mimic endogenous molecules and interact with a variety of biological targets.[8] Within this class, quinolin-4-ol (or its tautomeric form, quinolin-4-one) derivatives have shown particular promise as inhibitors of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[9][10] Several approved kinase inhibitors feature a quinoline core, validating its utility in targeting the ATP-binding site of these enzymes.[1] The central hypothesis of this guide is that this compound leverages this established pharmacophore to exert its biological effects.

Molecular Profile of this compound

A thorough analysis of the molecule's structure provides the foundation for our mechanistic hypothesis.

-

Quinolin-4-ol Core: This bicyclic aromatic system is the key pharmacophore. The nitrogen atom at position 1 and the hydroxyl group at position 4 are critical. The arrangement of hydrogen bond donors and acceptors in this region mimics the pattern seen in the adenine base of ATP, allowing it to fit into the ATP-binding pocket of kinases and interact with the conserved "hinge" region that connects the N- and C-lobes of the kinase domain.[11][12]

-

2-Methyl Group: This small alkyl group can influence the compound's activity by creating steric hindrance that prevents binding to some kinases while favoring others, thus contributing to selectivity. It can also enhance metabolic stability.

-

8-Ethyl Group: Located on the fused benzene ring, this lipophilic group is likely to influence the compound's physicochemical properties. It may enhance membrane permeability, improve van der Waals interactions within a hydrophobic pocket of the target protein, and affect overall pharmacokinetics.

Speculative Mechanism of Action: A Kinase Inhibition Hypothesis

We postulate that this compound acts as a Type I or Type II ATP-competitive kinase inhibitor.[13]

The Quinoline Core as a Hinge-Binding Motif

The primary interaction driving target engagement is predicted to be the formation of hydrogen bonds between the quinolin-4-ol core and the kinase hinge region.[3] Specifically, the N1-H group can act as a hydrogen bond donor, while the C4-oxygen (in its keto form) can act as a hydrogen bond acceptor, mimicking the interactions of ATP's adenine.[4] This anchoring interaction is a hallmark of the vast majority of clinically approved kinase inhibitors.[13]

Proposed Target: The ATP-Binding Pocket of Protein Kinases

By occupying the ATP-binding site, this compound would prevent the phosphorylation of downstream substrate proteins. This would effectively shut down the signaling cascade mediated by the target kinase. Given the prevalence of quinoline-based inhibitors for receptor tyrosine kinases (RTKs) and serine/threonine kinases, potential targets could include members of the EGFR, VEGFR, PDGFR, or MAPK pathways, all of which are critical drivers of cell proliferation and survival.[10][14]

Downstream Signaling Consequences

If this compound inhibits a key kinase (e.g., MEK1/2 in the MAPK pathway), the expected downstream effect would be a reduction in the phosphorylation of its direct substrate (e.g., ERK1/2). This would, in turn, prevent the phosphorylation and activation of transcription factors responsible for cell growth and proliferation, ultimately leading to cell cycle arrest or apoptosis.

Caption: Proposed inhibition of the MAPK signaling pathway.

Experimental Validation Strategy

To rigorously test this hypothesis, a phased approach is recommended, moving from broad, target-agnostic screening to specific, cell-based validation.

Caption: Funnel approach for mechanism of action validation.

Phase 1: Target Agnostic Screening

The first step is to determine if the compound interacts with kinases and to identify which ones. A broad-spectrum kinase panel screen is the most efficient method.

Protocol 4.1.1: Broad-Spectrum Kinase Panel Screen (e.g., KinomeScan™)

-

Objective: To identify potential kinase targets of this compound from a large, representative panel of human kinases.

-

Principle: This competitive binding assay quantifies the ability of a test compound to displace a proprietary ligand from the ATP-binding site of each kinase in the panel.

-

Methodology:

-

Outsource the screening to a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology).

-

Provide a high-purity sample of this compound.

-

Request screening against a panel of >400 human kinases at a fixed concentration (typically 1 µM or 10 µM).

-

Data is typically returned as '% Inhibition' or '% of Control'.

-

-

Expected Outcome: A list of kinases for which binding is significantly inhibited. "Hits" are typically defined as those showing >90% inhibition at the screening concentration.

Phase 2: In Vitro Target Validation

Once primary hits are identified, the next step is to validate these interactions and quantify the binding affinity.

Protocol 4.2.1: IC50 Determination via LanthaScreen™ Eu Kinase Binding Assay

-

Objective: To determine the potency (IC50 value) of the compound for the top kinase hits identified in Phase 1.

-

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15][16] A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" binds to the ATP pocket. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET.[17][18]

-

Methodology:

-

Obtain the required reagents: purified kinase, Eu-labeled anti-tag antibody, and the appropriate Alexa Fluor™-labeled tracer.[19]

-

Prepare a serial dilution of this compound (e.g., 10 µM to 0.1 nM).

-

In a 384-well plate, combine the kinase, Eu-antibody, and the test compound dilutions.

-

Add the kinase tracer to initiate the binding reaction.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the emission ratio and plot the dose-response curve to determine the IC50 value.

-

-

Expected Outcome: A quantitative IC50 value indicating the concentration of the compound required to inhibit 50% of tracer binding.

Protocol 4.2.2: Cellular Thermal Shift Assay (CETSA®)

-

Objective: To confirm that the compound binds to and stabilizes the target kinase in a live-cell environment.[20][21]

-

Principle: Ligand binding increases the thermal stability of a protein.[22][23] By heating intact cells to various temperatures, one can generate a "melting curve" for the target protein. A stabilizing compound will shift this curve to the right (i.e., to higher temperatures).[24]

-

Methodology:

-

Culture cells known to express the target kinase.

-

Treat cells with either vehicle control or a saturating concentration of this compound for 1-2 hours.

-

Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

-

Lyse the cells (e.g., via freeze-thaw cycles).

-

Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

-

Plot the percentage of soluble protein versus temperature to generate melting curves for both vehicle and treated samples.

-

-

Expected Outcome: A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, confirming target engagement in situ.

Phase 3: Cellular Pathway Analysis

The final step is to demonstrate that target engagement translates into a functional downstream effect on the relevant signaling pathway.

Protocol 4.3.1: Western Blotting for Phosphorylated Downstream Substrates

-

Objective: To measure the effect of the compound on the phosphorylation status of a known substrate of the target kinase.

-

Principle: A kinase inhibitor should decrease the level of phosphorylation of its downstream targets. This can be detected using phospho-specific antibodies.[25]

-

Methodology:

-

Culture an appropriate cell line and serum-starve overnight to reduce basal signaling.

-

Pre-treat cells with increasing concentrations of this compound for 1-2 hours.

-

Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10 minutes).

-

Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[26]

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK).

-

Probe a parallel membrane with an antibody for the total amount of the substrate protein as a loading control.[27][28]

-

Use a chemiluminescent or fluorescent secondary antibody for detection.

-

-

Expected Outcome: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein level. This demonstrates functional inhibition of the signaling pathway.

Data Interpretation and Summary

The following table summarizes the hypothetical (but expected) data from the proposed experimental workflow, assuming the primary hypothesis is correct and MEK1 is the primary target.

| Experiment | Parameter | Hypothetical Result | Interpretation |

| KinomeScan™ | % Inhibition @ 1 µM | >95% for MEK1, MEK2; <50% for other kinases | Potent and selective binding to MEK1/2. |

| LanthaScreen™ Assay | IC50 for MEK1 | 75 nM | Confirms high-affinity binding in vitro. |

| CETSA® | Thermal Shift (ΔTm) | +5.2 °C for MEK1 | Demonstrates direct target engagement in intact cells. |

| Western Blot | p-ERK/Total ERK Ratio | Dose-dependent decrease | Confirms functional inhibition of the MAPK pathway. |

Conclusion and Future Directions

This guide outlines a speculative but scientifically grounded mechanism of action for this compound as a protein kinase inhibitor. The proposed experimental workflow provides a clear and robust path to test this hypothesis. If the data align with the expected outcomes, it would strongly support the compound's role as a kinase inhibitor and warrant further investigation, including cell proliferation assays, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. The quinolin-4-ol scaffold remains a fertile ground for the discovery of novel therapeutics, and a systematic approach as described here is crucial for unlocking its full potential.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosolveit.de [biosolveit.de]

- 5. researchgate.net [researchgate.net]

- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijmphs.com [ijmphs.com]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LanthaScreenEu激酶结合实验 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CETSA [cetsa.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. annualreviews.org [annualreviews.org]

- 24. news-medical.net [news-medical.net]

- 25. raybiotech.com [raybiotech.com]

- 26. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 28. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

A Preliminary Technical Guide to 2-(6-Methoxy-2-naphthyl)propanoic Acid and its Derivatives: Synthesis, Biological Activity, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(6-methoxy-2-naphthyl)propanoic acid, a key chemical entity in the class of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into its chemical identity, addressing a common point of confusion with CAS number 63136-23-2, and focus on the well-researched properties of its racemic mixture and its renowned S-enantiomer, Naproxen. The guide will explore its mechanism of action as a cyclooxygenase (COX) inhibitor, detail established synthesis methodologies, and provide an exemplary analytical protocol for its characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Introduction and Clarification of Chemical Identity

While this guide addresses preliminary research findings related to the topic of "CAS 63136-23-2," it is crucial to first clarify a significant discrepancy in the public chemical databases. Several chemical suppliers identify CAS number 63136-23-2 as 8-Ethyl-4-hydroxy-2-methylquinoline .[1][2][3][4][5] However, the broader context of research and drug development, particularly concerning anti-inflammatory agents, strongly suggests that the intended subject of this guide is a compound related to the naproxen family.

The compound 2-(6-methoxy-2-naphthyl)propionic acid is a well-studied non-steroidal anti-inflammatory drug (NSAID).[6][7][8][9][10] It exists as a racemic mixture, (+/-)-2-(6-methoxy-2-naphthyl)propionic acid (CAS 23981-80-8), and as the highly active S-enantiomer, Naproxen (CAS 22204-53-1).[6][11] Given the extensive body of research and its relevance to drug development, this guide will focus on the latter, more specifically referred to as 2-(6-methoxy-2-naphthyl)propanoic acid.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of 2-(6-methoxy-2-naphthyl)propanoic acid is fundamental for its application in research and development. The table below summarizes key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | [11] |

| Molecular Weight | 230.26 g/mol | [11] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 152-154 °C | [11] |

| Solubility | Moderately soluble in ethanol, low solubility in water | [11] |

| Chirality | Exists as (S)-(+) and (R)-(-) enantiomers | [6] |

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for 2-(6-methoxy-2-naphthyl)propanoic acid and its derivatives is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] By inhibiting COX enzymes, 2-(6-methoxy-2-naphthyl)propanoic acid effectively reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[7][11][12][13]

Synthesis Methodologies

Several synthetic routes for 2-(6-methoxy-2-naphthyl)propanoic acid have been developed. A common approach involves the use of 2-methoxynaphthalene as a starting material. The following diagram illustrates a generalized synthetic workflow.

A frequently employed synthetic strategy begins with the Friedel-Crafts acylation of 2-methoxynaphthalene to yield 2-acetyl-6-methoxynaphthalene.[14] This intermediate can then be converted to the final propanoic acid derivative through various multi-step processes.[14] An alternative patented method describes the treatment of 6-methoxy-2-(1-propynyl)naphthalene with a thallic salt to produce an ester, which is subsequently hydrolyzed to the desired acid.[12] Another approach involves the carboxylation of a Grignard reagent derived from 1-(6-methoxy-2-naphthyl)-1-haloethane.[13] The synthesis of the precursor 6-methoxy-2-naphthaldehyde has also been explored, starting from 2-acetyl-6-methoxynaphthalene.[15]

Exemplary Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of 2-(6-methoxy-2-naphthyl)propanoic acid in research samples and pharmaceutical formulations are critical parameters. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.

Objective: To determine the purity of a synthesized batch of 2-(6-methoxy-2-naphthyl)propanoic acid.

Materials and Reagents:

-

2-(6-methoxy-2-naphthyl)propanoic acid reference standard

-

Synthesized 2-(6-methoxy-2-naphthyl)propanoic acid sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Prepare a solution of 0.1% phosphoric acid in water.

-

The mobile phase will be a gradient mixture of acetonitrile and 0.1% phosphoric acid in water.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the 2-(6-methoxy-2-naphthyl)propanoic acid reference standard in the mobile phase to a final concentration of 100 µg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the synthesized 2-(6-methoxy-2-naphthyl)propanoic acid sample in the mobile phase to a final concentration of 100 µg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution with acetonitrile and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 254 nm

-

Column Temperature: 30 °C

-

-

Analysis:

-

Inject the standard solution to determine the retention time of the analyte.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the synthesized sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

-

Conclusion

2-(6-methoxy-2-naphthyl)propanoic acid remains a cornerstone in the field of anti-inflammatory research and therapy. A thorough understanding of its chemical properties, mechanism of action, and synthetic pathways is essential for its continued study and the development of novel derivatives. The analytical methods outlined provide a framework for ensuring the quality and consistency of this compound in a research setting. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

- 1. 62510-41-2(4(1H)-Quinolinone, 8-ethyl-2-methyl-) | Kuujia.com [kuujia.com]

- 2. Bis(8-hydroxy-2-methylquinoline) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 4. BioBlocks Building Blocks [buildingblocks.bioblocks.com]

- 5. BioBlocks Building Blocks [buildingblocks.bioblocks.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (+/-)-2-(6-METHOXY-2-NAPHTHYL)PROPIONIC ACID | 23981-80-8 [chemicalbook.com]

- 8. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(6-Methoxy-2-naphthyl)propionic acid | C14H14O3 | CID 1302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. US3803245A - Process for preparing 2-(6-methoxy-2-naphthyl)propionic acid,and intermediate therefor - Google Patents [patents.google.com]

- 13. US3651106A - Preparation of 2-(6-methoxy-2-naphthyl)propionic acid -1-propanol and propanal and intermediates therefor - Google Patents [patents.google.com]

- 14. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 15. caod.oriprobe.com [caod.oriprobe.com]

Spectroscopic Characterization of 8-Ethyl-2-methylquinolin-4-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 8-Ethyl-2-methylquinolin-4-ol, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. This document is designed to serve as a comprehensive resource for scientists and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar heterocyclic compounds.

Introduction to this compound

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials, owing to their versatile biological activities and unique photophysical properties.[1][2] The specific substitution pattern of this compound, featuring an alkyl group on the carbocyclic ring and a methyl and hydroxyl group on the heterocyclic ring, presents a unique electronic and steric environment. Accurate structural elucidation through spectroscopic methods is paramount for understanding its structure-activity relationships (SAR) and for quality control in synthetic processes.[3]

This guide will systematically dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[3] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of the molecule. The presence of the electron-donating hydroxyl group and the alkyl substituents will influence the chemical shifts of the aromatic protons and carbons.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is due to the potential for better solubility of the quinolinol and to observe the exchangeable proton of the hydroxyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | br s | 1H | OH | The phenolic proton is expected to be broad and significantly downfield due to hydrogen bonding and its acidic nature. |

| ~7.8-7.9 | d | 1H | H-5 | The peri-effect of the ethyl group at C8 may cause some deshielding of H-5. |

| ~7.5-7.6 | t | 1H | H-6 | Expected to be a triplet due to coupling with H-5 and H-7. |

| ~7.3-7.4 | d | 1H | H-7 | Coupled with H-6. |

| ~6.1 | s | 1H | H-3 | The proton at C3 is a singlet and is expected to be upfield due to the influence of the adjacent hydroxyl group. |

| ~2.9 | q | 2H | -CH₂- (Ethyl) | Quartet due to coupling with the methyl protons of the ethyl group. |

| ~2.4 | s | 3H | -CH₃ (at C2) | A singlet in the typical region for a methyl group on an aromatic ring. |

| ~1.3 | t | 3H | -CH₃ (Ethyl) | Triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The chemical shifts in the ¹³C NMR spectrum are also influenced by the substituents.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C4 | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~152 | C2 | The carbon adjacent to the nitrogen and bearing the methyl group. |

| ~148 | C8a | A quaternary carbon adjacent to the nitrogen. |

| ~139 | C8 | The carbon bearing the ethyl group. |

| ~125 | C6 | Aromatic CH. |

| ~124 | C5 | Aromatic CH. |

| ~123 | C4a | Quaternary carbon. |

| ~118 | C7 | Aromatic CH. |

| ~100 | C3 | Shielded by the adjacent hydroxyl group. |

| ~25 | -CH₂- (Ethyl) | Aliphatic carbon. |

| ~18 | -CH₃ (at C2) | Aliphatic carbon. |

| ~15 | -CH₃ (Ethyl) | Aliphatic carbon. |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Measurement:

-

Acquire spectra on a 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-2048 scans.

-

Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]

To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[4]

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to O-H, C-H, C=C, and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Broad, Strong | O-H stretch | The broadness is indicative of intermolecular hydrogen bonding of the hydroxyl group.[5] |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the quinoline ring.[6] |

| 2960-2850 | Medium | Aliphatic C-H stretch | Corresponding to the methyl and ethyl substituents. |

| 1640-1620 | Strong | C=C/C=N stretch | Vibrations of the quinoline ring system.[7] |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region due to the aromatic nature of the quinoline core.[8] |

| ~1250 | Medium | C-O stretch | Associated with the phenolic hydroxyl group. |

| 850-750 | Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring.[8] |

Experimental Protocol for IR Data Acquisition

Sample Preparation:

-

Ensure the sample is dry.

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation and Measurement:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₂H₁₃NO

-

Molecular Weight: 187.24 g/mol

-

Predicted [M+H]⁺: m/z 188.10

Ionization Technique: Electrospray Ionization (ESI) in positive mode is suitable for this class of compounds as the nitrogen atom can be readily protonated.[9]

Fragmentation Pattern: The fragmentation of quinoline derivatives often involves the loss of small, stable molecules or radicals from the substituents.[10][11]

-

m/z 172 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group (benzylic cleavage) or from the C2 position.

-

m/z 159 ([M-C₂H₄]⁺): Loss of ethylene via a McLafferty-type rearrangement involving the ethyl group.

-

Loss of CO: As seen in other hydroxyquinolines, the loss of carbon monoxide (28 Da) from the molecular ion is a possible fragmentation pathway.[12]

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration in the low µg/mL to ng/mL range.

Instrumentation and Measurement:

-

Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass measurements.[9]

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 188) and subjecting it to collision-induced dissociation (CID).[10]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, based on established principles for quinoline derivatives, offer a reliable reference for researchers. By following the detailed experimental protocols, scientists can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound, facilitating its further investigation in drug discovery and materials science applications.

References

- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 8-Ethyl-2-methylquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility and chemical stability form the bedrock upon which formulation, bioavailability, and shelf-life are built. Poor solubility can lead to erratic absorption and inadequate therapeutic exposure, while instability can compromise safety and efficacy.[1] This guide provides a comprehensive framework for characterizing a novel quinolin-4-one derivative, this compound.

Quinolin-4-ones are a well-established class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antibiotic and anticancer properties.[2] The specific substitutions on the quinoline core, in this case, an ethyl group at the 8-position and a methyl group at the 2-position, will uniquely dictate the molecule's behavior. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will proceed by first establishing the predicted physicochemical properties of this compound, followed by detailed, field-proven methodologies for empirically determining its solubility and stability profiles.

Section 1: Physicochemical Profile of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and the known properties of related quinoline analogs.[3][4][5] The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the quinolin-4-one forms, with the latter generally predominating. The nitrogen atom in the quinoline ring provides a basic center, making its solubility pH-dependent.[6]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |

| Molecular Formula | C₁₂H₁₃NO | Based on chemical structure. |

| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar quinolin-4-ol derivatives are solids.[7] |

| Aqueous Solubility | Slightly soluble in water; solubility increases at lower pH. | Quinoline itself is slightly soluble in water.[5] The basic nitrogen allows for salt formation in acidic conditions, enhancing solubility.[6] |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., DMSO, Ethanol). | A common characteristic of quinoline derivatives.[3][8] |

| pKa (Conjugate Acid) | ~4.5 - 5.5 | The pKa of the parent quinoline's conjugate acid is ~4.85.[4] Substituents will modulate this value. |

Section 2: A Methodological Approach to Solubility Determination

Solubility is not a single value but is context-dependent. In drug discovery, we distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock solution, often used for early-stage screening.[9][10] Thermodynamic solubility, the true equilibrium solubility, is a more rigorous measurement crucial for formulation and predicting in-vivo behavior.[1][9]

Experimental Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Compliant)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[11]

Causality: The extended incubation time (24-48 hours) ensures that the solution reaches equilibrium between the dissolved and solid states of the most stable crystalline form of the compound, providing a true measure of its maximum solubility under the specified conditions.[10][12]

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. The excess solid is critical to ensure saturation is achieved.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8).

-

Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (typically 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours, with 48 hours being preferable to ensure equilibrium is reached.[11]

-

Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solid: It is imperative to separate the saturated solution from the excess solid. This is best achieved by filtering the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or by high-speed centrifugation (e.g., >10,000 g for 15 minutes) and sampling the clear supernatant.

-

Quantification: Prepare a standard curve of this compound in the analysis solvent (e.g., acetonitrile/water). Dilute the filtered supernatant into the analysis solvent and quantify the concentration using a validated stability-indicating HPLC-UV or LC-MS/MS method.[13][14]

-

Data Reporting: Express the solubility in µg/mL and µM. Visual inspection of the remaining solid for any changes in crystalline form (e.g., via microscopy) is also recommended.[12]

Table 2: Template for Thermodynamic Solubility Data

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate Buffer | 5.0 | 25 | ||

| Phosphate Buffer | 7.4 | 25 | ||

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | ||

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement designed to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[15][16][17] The goal is to achieve 5-20% degradation of the parent compound; degradation beyond this level can lead to complex secondary degradation pathways that are not relevant to real-world storage conditions.[16][18]

Experimental Protocol 2: Forced Degradation Study (ICH Q1A/Q1B Compliant)

Causality: By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly predict its degradation profile.[15] Each condition (acid, base, oxidation, heat, light) targets different chemical liabilities within the molecule, providing a comprehensive picture of its stability.[18]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as described below. A control sample (drug substance in the same solvent mix without the stressor) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M to 1.0 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a set time (e.g., 2, 8, 24 hours).[18]

-

Base Hydrolysis: Mix with 0.1 M to 1.0 M NaOH. Incubate under the same conditions as acid hydrolysis.[18]

-

Oxidative Degradation: Mix with 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound and the solution in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., up to 7 days).[18]

-

Photostability: Expose the solid compound and solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.[18] A parallel sample should be wrapped in aluminum foil as a dark control.

-

-

Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Analyze all samples (stressed, controls) using a validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector. The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

-

Data Evaluation: Calculate the percentage of degradation of the parent compound. Identify the major degradation products by their retention times and mass (if using MS).

Table 3: Template for Forced Degradation Summary

| Stress Condition | Parameters (Concentration, Temp, Duration) | % Degradation of Parent | No. of Degradants | Remarks (e.g., Major Degradant RT) |

| Control | Room Temp, 24h | 0% | 0 | - |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 8h | |||

| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | |||

| Oxidation | 3% H₂O₂, RT, 24h | |||

| Thermal (Solid) | 70°C, 7 days | |||

| Photolytic (Solution) | ICH Q1B Light Box, 24h |

Visualization: Forced Degradation Study Workflow

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. mechotech.in [mechotech.in]

- 4. ijfmr.com [ijfmr.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. enamine.net [enamine.net]

- 12. ovid.com [ovid.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. rjptonline.org [rjptonline.org]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Enduring Scaffold: A Technical History of Substituted 2-Methylquinolin-4-ols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery and history of substituted 2-methylquinolin-4-ols, a core scaffold in medicinal chemistry. We will delve into the foundational synthetic methodologies that first unlocked this class of compounds, examine their critical chemical properties, and trace their evolution from laboratory curiosities to key components in modern drug discovery.

Introduction: The Quinolin-4-ol Core

Quinolinones, and specifically their tautomeric forms, quinolinols, represent a vital class of nitrogen-containing heterocyclic compounds.[1] The 2-methylquinolin-4-ol structure is characterized by a fused benzene and pyridine ring system, with a methyl group at the 2-position and a hydroxyl group at the 4-position. This structure, however, exists in a tautomeric equilibrium with its keto form, 2-methylquinolin-4(1H)-one.[2][3] While often named as the "-ol" (enol) form, the keto tautomer is typically more stable and predominates.[2][3][4] This dynamic equilibrium is fundamental to its reactivity and biological interactions.

The quinoline scaffold itself is prevalent in nature, found in various plant alkaloids, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][5][6] The journey of the substituted 2-methylquinolin-4-ols is a story of classic organic synthesis paving the way for significant advancements in medicine.

Keto-Enol Tautomerism

The ability of 2-methylquinolin-4-ol to exist in two interconverting forms is a cornerstone of its chemistry. Tautomers are constitutional isomers that rapidly interconvert, typically through the migration of a proton.[4][7] In this case, the equilibrium lies between the aromatic alcohol (enol) and the non-aromatic but conjugated ketone (keto) form. Understanding this relationship is crucial for interpreting spectroscopic data and predicting reaction outcomes.

Caption: Keto-enol tautomerism of the 2-methylquinolin-4-ol scaffold.

Foundational Syntheses: The Dawn of Quinoline Chemistry

The late 19th century was a fertile period for heterocyclic chemistry, with several key methods for quinoline synthesis being developed that laid the groundwork for the more specific synthesis of quinolin-4-ols.[8] While not directly producing 2-methylquinolin-4-ols, reactions like the Skraup (1883) and Friedländer (1882) syntheses were monumental in demonstrating how to construct the fundamental quinoline ring system from aniline-based precursors.[8][9] These discoveries spurred further investigation, leading directly to the methods that define the history of our target scaffold.

The Conrad-Limpach Synthesis: A Gateway to 4-Hydroxyquinolines

The definitive route to 4-hydroxyquinolines was established in 1887 by Max Conrad and Leonhard Limpach.[2][10][11] This reaction involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, followed by a high-temperature thermal cyclization.[2][11] The methodology is powerful because its two-step nature allows for controlled synthesis of specifically substituted quinolin-4-ones.

Causality of Experimental Choices:

-

Initial Condensation (Low Temperature): The first step is the reaction between the aniline's amino group and the more reactive ketone carbonyl of the β-ketoester. This is typically done at or slightly above room temperature to favor the formation of the β-anilinocrotonate (an enamine), which is the kinetic product.[2][10]

-

Thermal Cyclization (High Temperature, ~250 °C): The crucial ring-closing step requires significant thermal energy.[11][12] The cyclization proceeds through an electrocyclic reaction that temporarily breaks the aromaticity of the benzene ring to form a hemiketal-like intermediate.[2][12] This high activation energy barrier necessitates the use of high-boiling point solvents like Dowtherm or mineral oil to achieve the required temperature for efficient reaction.[2][12][13] The subsequent elimination of ethanol re-aromatizes the system, providing the thermodynamic driving force for the reaction to complete.

Caption: Workflow of the Conrad-Limpach Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

The following protocol is adapted from a validated procedure published in Organic Syntheses, demonstrating a practical application of the Conrad-Limpach cyclization.[13]

Step 1: Preparation of Ethyl β-anilinocrotonate (Not detailed here, but is the prerequisite starting material)

Step 2: Cyclization to 2-Methyl-4-hydroxyquinoline

-

Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place 150 mL of Dowtherm (a high-boiling point solvent mixture of diphenyl and diphenyl ether).

-

Heating: Heat the Dowtherm to its reflux temperature with stirring.

-

Addition: Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel into the refluxing Dowtherm.

-

Reaction: Continue stirring and refluxing for 10–15 minutes after the addition is complete. Ethanol, a byproduct of the condensation, will distill off.

-

Cooling & Precipitation: Allow the mixture to cool to room temperature. A yellow solid (the crude product) will separate from the solvent.

-